

tert-Butyl 2-cyanopiperidine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

Cat. No.: B124477

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **tert-Butyl 2-cyanopiperidine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **tert-Butyl 2-cyanopiperidine-1-carboxylate**, a key intermediate in organic synthesis. This document consolidates available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and purification.

Chemical Identity

- Chemical Name: **tert-Butyl 2-cyanopiperidine-1-carboxylate**
- CAS Number: 153749-89-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₁H₁₈N₂O₂[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Synonyms: (±)-1-N-BOC-2-cyanopiperidine, 1-tert-Butoxycarbonyl-2-cyanopiperidine, 2-Cyanopiperidine-1-carboxylic acid tert-butyl ester[\[1\]](#)[\[5\]](#)

Physical and Chemical Properties

The physical properties of **tert-Butyl 2-cyanopiperidine-1-carboxylate** are summarized below. It is typically a white to pale brown solid powder under standard conditions.[\[1\]](#)

Property	Value	Source
Molecular Weight	210.27 g/mol	[1] [6]
Appearance	White to pale brown powder	[1]
Melting Point	62-67 °C	[1]
Boiling Point	325.3 ± 35.0 °C (Predicted)	[1]
Density	1.07 ± 0.1 g/cm³ (Predicted)	[1]
pKa	-4.85 ± 0.40 (Predicted)	[1]
Storage Conditions	2-8 °C, Sealed in a dry environment	[1] [2]
Purity	Typically ≥97%	[1] [2]
InChIKey	LKAJZBMOVZIKHA-UHFFFAOYSA-N	[1] [2]

Spectral Data

While specific spectral data such as detailed ¹H-NMR, ¹³C-NMR, or IR peak assignments are not available in the cited literature, mass spectrometry data provides insight into the compound's behavior under ionization.

Mass Spectrometry

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	211.14411	148.2
[M+Na] ⁺	233.12605	155.3
[M-H] ⁻	209.12955	149.6
[M+NH ₄] ⁺	228.17065	164.0

Table data sourced from PubChemLite.[\[4\]](#)

Experimental Protocols

Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

This protocol describes the synthesis via dehydration of the corresponding amide precursor.[\[5\]](#)

Materials:

- 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1 equivalent)
- Oxalyl chloride (2M in dichloromethane, 1.2 equivalents)
- N,N-Dimethylformamide (DMF, 1.2 equivalents)
- Pyridine (2.5 equivalents)
- Acetonitrile (solvent)
- Ethyl acetate (extraction solvent)
- Water
- Brine
- Sodium sulfate (drying agent)

Procedure:

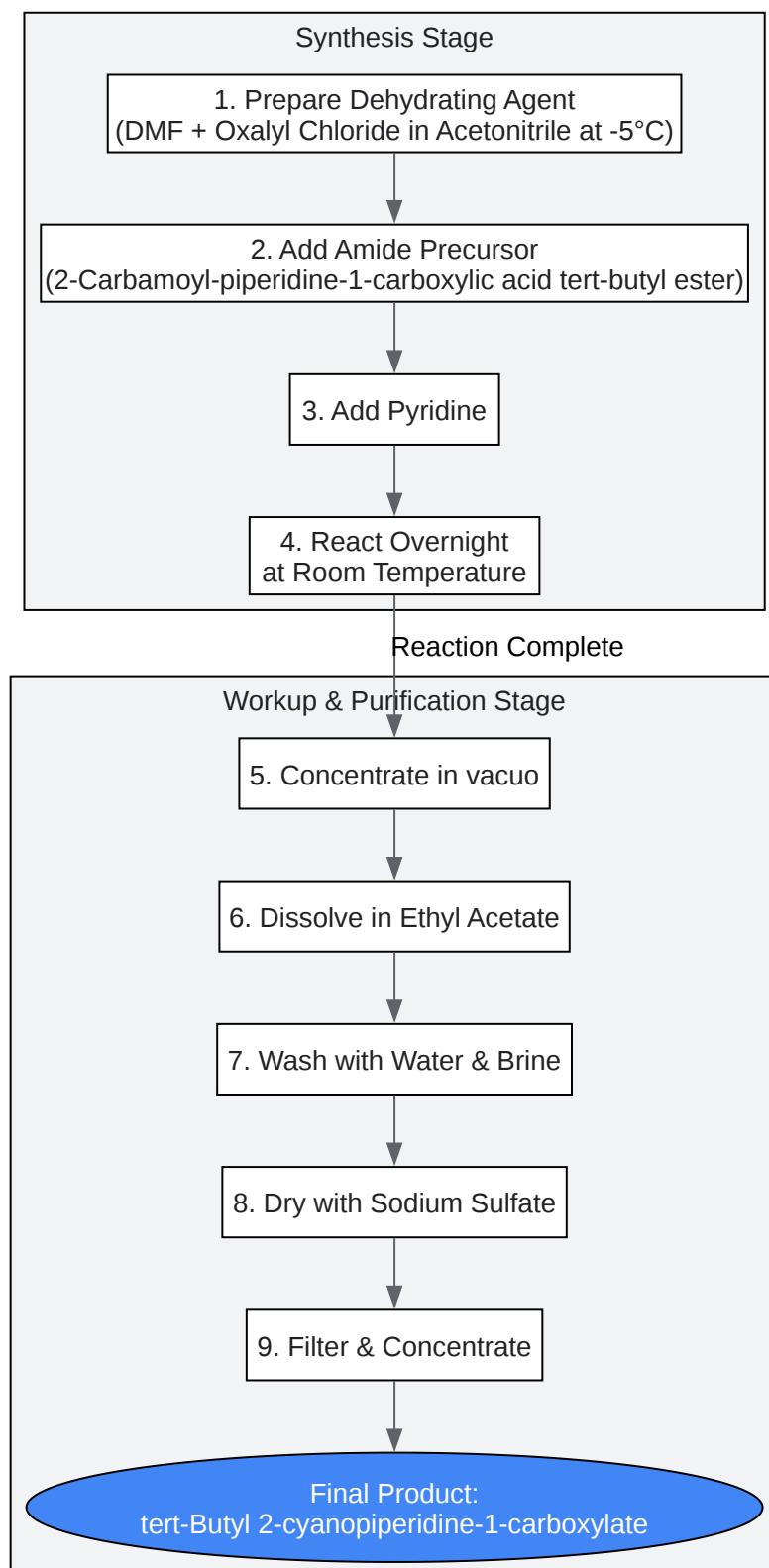
- A solution of DMF in acetonitrile is prepared in a round-bottom flask and cooled to -5 °C.
- Oxalyl chloride is added to the cooled solution, and the mixture is stirred for 15 minutes to form the dehydrating agent.
- A solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile is added, followed by the addition of pyridine.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The mixture is concentrated in vacuo to remove volatile solvents.
- The resulting residue is redissolved in ethyl acetate.
- The organic phase is washed sequentially with water and brine.
- The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield **tert-Butyl 2-cyanopiperidine-1-carboxylate** as a yellow solid.[5]

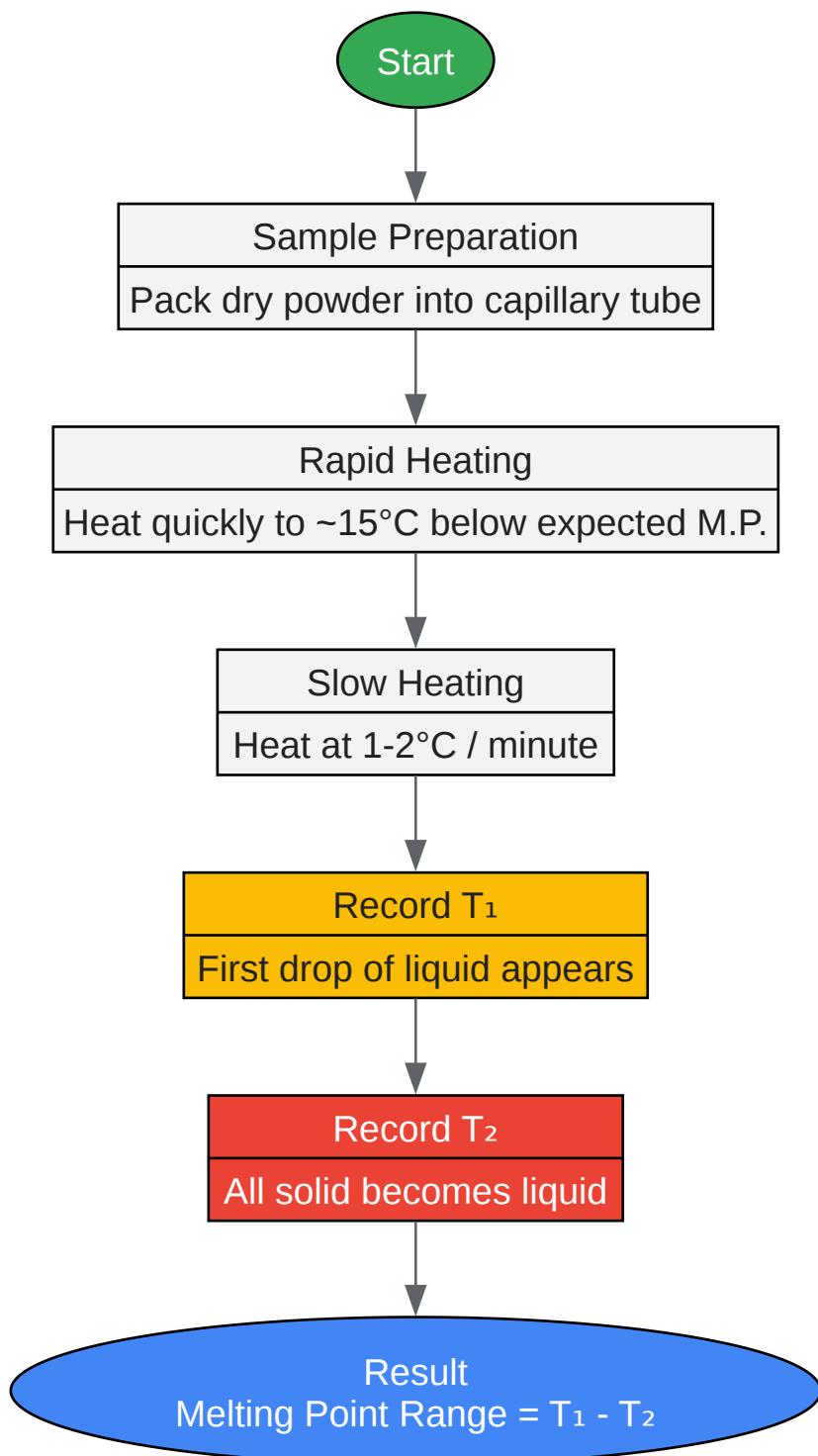
General Protocol for Melting Point Determination

While the specific method used to determine the cited melting point of 62-67 °C[1] is not detailed, a standard laboratory protocol for this measurement is as follows.

Apparatus:

- Digital melting point apparatus or a Thiele tube with heating oil
- Capillary tubes (sealed at one end)
- Thermometer
- Sample of **tert-Butyl 2-cyanopiperidine-1-carboxylate**


Procedure:


- A small amount of the dry, powdered sample is packed into the bottom of a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially to approach the expected melting range.
- The heating rate is then reduced to 1-2 °C per minute approximately 10-15 °C below the anticipated melting point.
- The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
- The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl 2-cyanopiperidine-1-carboxylate - Protheragen [protheragen.ai]
- 2. tert-Butyl 2-cyanopiperidine-1-carboxylate | 153749-89-4 [sigmaaldrich.com]
- 3. China Tert-Butyl 2-cyanopiperidine-1-carboxylate CAS: 153749-89-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. PubChemLite - Tert-butyl 2-cyanopiperidine-1-carboxylate (C11H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [tert-Butyl 2-cyanopiperidine-1-carboxylate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124477#tert-butyl-2-cyanopiperidine-1-carboxylate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com